methyl 4-oxo-4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]butanoate
Overview
Description
Methyl 4-oxo-4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]butanoate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis Approaches
Studies demonstrate the use of green synthesis methods to create similar compounds, highlighting the importance of environmentally friendly practices in chemical synthesis. For example, microwave-assisted, catalyst-free synthesis has been explored for producing compounds with potential antimicrobial and antifungal activities, indicating the relevance of such methodologies in developing new pharmaceutical agents (Bhat, Shalla, & Dongre, 2015).
Structural and Electronic Analysis
Research into the structural and electronic properties of related compounds, using techniques like molecular docking and vibrational spectroscopy, suggests these compounds' potential in medicinal chemistry. Such studies may reveal how similar structures interact with biological molecules, laying the groundwork for drug design and discovery (Vanasundari et al., 2018).
Novel Synthetic Routes
Explorations into new synthetic routes for related compounds, such as tandem ring-closing metathesis and radical cyclization, underscore the ongoing development of more efficient and versatile chemical synthesis techniques. These advancements could be pivotal in creating complex molecules for various applications, from materials science to pharmaceuticals (Clive & Cheng, 2001).
Anticonvulsant Properties
The investigation of anticonvulsant properties in structurally related enaminones suggests potential therapeutic applications for neurological disorders. Understanding the molecular basis of these effects can inform the development of new treatments for epilepsy and related conditions (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Activities
Research into thiazole derivatives, which share functional group similarities, has demonstrated antimicrobial activities against various pathogens. Such findings highlight the potential of these compounds in addressing the growing issue of antibiotic resistance and the need for new antimicrobial agents (Wardkhan et al., 2008).
Properties
IUPAC Name |
methyl 4-oxo-4-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-24-15(22)9-8-14(21)19-17(25)18-13-6-4-12(5-7-13)16(23)20-10-2-3-11-20/h4-7H,2-3,8-11H2,1H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRNBLSPVUVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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